S-allyl-L-cysteine
Overview
Description
S-allyl-L-cysteine (SAC) is a sulfur-containing amino acid found in garlic. It exhibits a wide range of biological activities such as antioxidant, anti-cancer, antihepatotoxic, neuroprotective, and neurotrophic activity . SAC has potent activity in several animal models of ischemic injury and Alzheimer’s disease .
Synthesis Analysis
SAC is the most abundant organosulfur compound derived from garlic (Allium sativum) and is biosynthesized by hydrolysis of γ-glutamyl-S-allyl-cysteine (GSAC) by the enzyme γ-glutamyl transpeptidase . In the practical application of Bacillus licheniformis γ-glutamyltranspeptidase (BlGGT), a straightforward enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine (GSAC) has been described, involving glutamine as the γ-glutamyl donor and S-allyl-L-cysteine as the acceptor .
Molecular Structure Analysis
The molecular formula of SAC is C6H11NO2S . The molecular weight is 161.22 g/mol . The InChI string is InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) .
Chemical Reactions Analysis
SAC has been shown to have potent antioxidant effects, protecting the body against oxidative stress and damage caused by free radicals . It fights the reactive oxygen species (ROS) by downregulation of NOX (NADPH oxidizing) enzymes . It can directly interact to reduce the cellular levels of different types of ROS produced by a variety of peroxidases .
Physical And Chemical Properties Analysis
SAC shows stable properties under tested conditions . Its acute/subacute toxicity is very minor in mice and rats (LD50 value >54.7 mM/kg po; >20 mM/kg ip) .
Scientific Research Applications
1. Anticancer Activity in Breast Adenocarcinoma
- Application : SAC has been studied for its antiproliferative potential in breast adenocarcinoma cell lines MCF-7 and MDA-MB-231 .
- Method : The expression of enzymes involved in H2S metabolism after incubation with various concentrations of SAC was examined. The number of living cells was determined by the MTS assay .
- Results : A significant decrease in viable cells was registered for MCF-7 cells after all incubation times upon 4.50 mM SAC exposure, and after 6 and 24 h only in MDA-MB-231 upon 4.50 mM SAC .
2. Pharmacokinetic Studies
- Application : SAC has been used in pharmacokinetic studies to understand its bioavailability .
- Method : A sensitive, rapid and simple LC–ESI–MS/MS method using a mixed-mode reversed-phase and cation-exchange column containing C18 silica particles and sulfonic acid cation-exchange particles has been developed and validated for the analysis of SAC in rat plasma .
- Results : The method was successfully applied to the pharmacokinetic monitoring of SAC in rat plasma .
3. Neuroprotective Mechanisms
- Application : SAC has been reported to have neuroprotective effects .
- Results : SAC ameliorates oxidative damage in a model of experimental stroke .
4. Antioxidant Activity
- Application : SAC has been reported to have antioxidant activity .
- Results : SAC has potent activity in several animal models of ischemic injury and Alzheimer’s disease .
5. Anti-Angiogenesis and Anti-Inflammatory Properties
- Application : SAC’s anti-oxidant, anti-angiogenesis, and anti-inflammatory properties were determined through the cell culture of porcine RPEs under H2O2-induced oxidative stress and through an HIOP-induced retinal ischemia animal model .
- Results : Not specified in the available resources .
6. Antioxidant Interactions with Polyphenols
- Application : This study aims to understand the antioxidant interactions between SAC and six natural polyphenols .
- Method : The free-radical-scavenging activity of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), the radical-cation-scavenging activity of 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and reducing power were measured .
- Results : The antioxidant activity (DPPH, ABTS, and reducing power) of the combination of caffeic acid with SAC presented an increase with the raising of their individual concentrations in their mixture and along with a dose–response manner .
7. Hypoglycemic and Cholesterol-Lowering Effects
- Application : SAC has been reported to have hypoglycemic and cholesterol-lowering effects .
- Results : SAC inhibits prooxidant enzymes and chelates metals. It prevents apoptosis, lowers the activity of inducible nitric oxide synthase and blocks nuclear factor kappa B activity . According to scientific research, taking more than 1 mg of SAC
8. Antioxidant Interactions with Polyphenols
- Application : This study aims to understand the antioxidant interactions between SAC and six natural polyphenols .
- Method : The free-radical-scavenging activity of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), the radical-cation-scavenging activity of 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and reducing power were measured .
- Results : The antioxidant activity (DPPH, ABTS, and reducing power) of the combination of caffeic acid with SAC presented an increase with the raising of their individual concentrations in their mixture and along with a dose–response manner .
9. Hypoglycemic and Cholesterol-Lowering Effects
- Application : SAC has been reported to have hypoglycemic and cholesterol-lowering effects .
- Results : SAC inhibits prooxidant enzymes and chelates metals. It prevents apoptosis, lowers the activity of inducible nitric oxide synthase and blocks nuclear factor kappa B activity . According to scientific research, taking more than 1 mg of SAC has been verified to reduce cholesterol in experimental animals, including protecting the heart and liver .
Safety And Hazards
Future Directions
SAC has shown promising results in neurodegenerative disease and there is interest in it as a prototype for developing novel therapeutic drugs for neurological diseases . Further in vivo studies should be carried out to clarify the underlying mechanisms responsible for the neuroprotective effects of SAC .
properties
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894862 | |
Record name | S-Allylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Allylcysteine | |
CAS RN |
21593-77-1 | |
Record name | (+)-S-Allylcysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21593-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Allylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Allylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-ALLYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R3X99M15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.